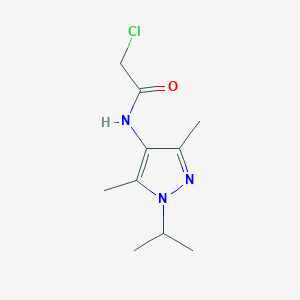![molecular formula C12H14ClNO4 B7576117 3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid](/img/structure/B7576117.png)
3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid, also known as MK-801, is a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the late 1970s and has since been widely used in scientific research to investigate the role of NMDA receptors in various neurological and psychiatric disorders.
Wirkmechanismus
3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, 3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid inhibits the influx of calcium ions into the cell, which can lead to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid has been shown to have a range of biochemical and physiological effects, including reducing neuronal excitability, increasing synaptic plasticity, and altering neurotransmitter release. It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid in lab experiments is its potency and selectivity for the NMDA receptor, which allows for precise manipulation of this receptor system. However, its potency can also be a limitation, as high doses can lead to non-specific effects and toxicity. Additionally, the complex synthesis process and specialized equipment required for its use can make it difficult and expensive to work with.
Zukünftige Richtungen
There are several areas of future research that could be pursued using 3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid, including investigating its potential as a therapeutic agent for neurological and psychiatric disorders, exploring its effects on other signaling pathways and cellular processes, and developing new analogs or derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanisms of action of 3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid and its potential limitations and risks.
Synthesemethoden
The synthesis of 3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid involves several steps, starting with the reaction of 3-(chloromethyl)propanoic acid with 7-chloro-1,3-benzodioxole. The resulting intermediate is then reacted with methylamine to form the final product. The synthesis process is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid has been extensively used in scientific research to investigate the role of NMDA receptors in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and anxiety. It has also been used to study the mechanisms of action of other drugs and to investigate the effects of brain injury.
Eigenschaften
IUPAC Name |
3-[(7-chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-14(3-2-11(15)16)6-8-4-9(13)12-10(5-8)17-7-18-12/h4-5H,2-3,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJQJVUQUXZPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)CC1=CC2=C(C(=C1)Cl)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7576042.png)
![3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid](/img/structure/B7576050.png)
![N-methyl-1-[(4-methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxamide](/img/structure/B7576052.png)


![4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid](/img/structure/B7576079.png)
![[4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone](/img/structure/B7576098.png)
![2-[2-(4-Chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7576104.png)
![1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7576111.png)
![2-chloro-N-[(2,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7576116.png)


![2-imidazol-1-yl-N-[(3-propoxyphenyl)methyl]ethanamine](/img/structure/B7576140.png)
